

5-bromo-N,N-dimethylpyridin-2-amine spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-bromo-N,N-dimethylpyridin-2-amine

Cat. No.: B1275586

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **5-bromo-N,N-dimethylpyridin-2-amine**

Introduction

5-bromo-N,N-dimethylpyridin-2-amine is a substituted pyridine derivative of significant interest in synthetic chemistry. As a versatile building block, its utility in the development of pharmaceuticals and functional materials necessitates a robust and unambiguous structural characterization. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to this molecule.

This document is structured to serve as a practical reference for researchers and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. We will explore detailed methodologies for data acquisition and provide a thorough interpretation of the expected spectral data, grounded in fundamental principles and supported by data from analogous structures.

Molecular Profile:

- IUPAC Name: **5-bromo-N,N-dimethylpyridin-2-amine**[\[1\]](#)

- CAS Number: 26163-07-5[1]
- Molecular Formula: C₇H₉BrN₂[1]
- Molecular Weight: 201.06 g/mol [1]
- Physical Form: Solid[2]
- Melting Point: 41-44°C[2]

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **5-bromo-N,N-dimethylpyridin-2-amine**, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum reveals the electronic environment of each unique proton in the molecule. The electron-donating N,N-dimethylamino group and the electron-withdrawing bromine atom create a distinct pattern of chemical shifts and coupling constants for the three aromatic protons on the pyridine ring.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Rationale & Causality
~ 8.15	Doublet (d)	$J \approx 2.5$ Hz	H-6	<p>Deshielded due to its position adjacent to the electronegative ring nitrogen and ortho to the bromine atom.</p> <p>The small coupling constant is characteristic of a four-bond coupling to H-4, which is not observed, and a three-bond coupling to H-4 is absent. The primary coupling is a meta-coupling to H-4.</p>
~ 7.45	Doublet of Doublets (dd)	$J \approx 9.0, 2.5$ Hz	H-4	<p>Influenced by both the ortho-amino group (shielding) and the ortho-bromine atom (deshielding).</p> <p>The larger coupling constant arises from ortho-coupling to H-3,</p>

while the smaller constant is from meta-coupling to H-6.

~ 6.40	Doublet (d)	$J \approx 9.0$ Hz	H-3	Significantly shielded by the strong electron-donating effect of the adjacent dimethylamino group. The coupling pattern is a simple doublet due to ortho-coupling with H-4.
--------	-------------	--------------------	-----	---

A characteristic singlet for the six equivalent protons of the two methyl groups attached to the nitrogen atom. Its chemical shift reflects the electron-donating nature of the amino group.

~ 3.10	Singlet (s)	-	$-\text{N}(\text{CH}_3)_2$
--------	-------------	---	----------------------------

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms. The substituent effects are more pronounced and provide a clear fingerprint of the molecule.

Predicted ^{13}C NMR Data (100 MHz, CDCl_3):

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale & Causality
~ 158.5	C-2	The carbon atom directly attached to the two nitrogen atoms (one from the ring, one from the amino group) is significantly deshielded.
~ 148.0	C-6	Deshielded due to its proximity to the ring nitrogen atom.
~ 140.0	C-4	This carbon is deshielded by the adjacent bromine atom through an inductive effect.
~ 107.0	C-3	Strongly shielded by the powerful electron-donating resonance effect of the dimethylamino group.
~ 106.5	C-5	The carbon atom bearing the bromine atom. Its chemical shift is significantly influenced by the heavy atom effect of bromine.
~ 38.0	$-\text{N}(\text{CH}_3)_2$	Typical chemical shift for methyl carbons attached to a nitrogen atom.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a self-validating system for obtaining high-quality NMR data.

- Sample Preparation:
 - Accurately weigh 15-20 mg of **5-bromo-N,N-dimethylpyridin-2-amine**.

- Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl_3), a common solvent that effectively dissolves many organic compounds.[3]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
- Instrument Setup (400 MHz Spectrometer):
 - Insert the NMR tube into the spectrometer.
 - Lock the instrument on the deuterium signal of the CDCl_3 .
 - "Shim" the magnetic field by adjusting the shim coils to maximize the field homogeneity, which is critical for obtaining sharp, well-resolved peaks. A good shim is validated by a sharp and symmetrical lock signal.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse experiment. Use a 30° pulse angle and a relaxation delay of 1-2 seconds. Co-add 16 scans to ensure a good signal-to-noise ratio.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2 seconds and 1024 scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio for all carbon signals.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase-correct the spectrum to ensure all peaks are in the positive absorptive mode.
 - Apply a baseline correction to obtain a flat baseline.
 - Calibrate the ^1H spectrum by setting the residual CHCl_3 signal to 7.26 ppm. Calibrate the ^{13}C spectrum to the CDCl_3 triplet at 77.16 ppm.

NMR Workflow Diagram

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands (Solid Phase, KBr or ATR):

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity	Rationale & Causality
~ 3100-3000	C-H Stretch	Aromatic (Pyridyl)	Medium-Weak	Characteristic stretching vibrations for sp ² C-H bonds.
~ 2950-2850	C-H Stretch	Aliphatic (-CH ₃)	Medium	Symmetric and asymmetric stretching of the methyl groups in the dimethylamino substituent.
~ 1600-1580	C=C/C=N Stretch	Pyridine Ring	Strong	These strong absorptions are characteristic of the pyridine ring skeletal vibrations and are sensitive to substitution patterns.
~ 1500-1400	C-H Bend	Aliphatic (-CH ₃)	Medium	Scissoring and bending vibrations of the methyl groups.
~ 1350-1250	C-N Stretch	Aryl-N (Amine)	Strong	Strong stretching vibration due to the C(aryl)-N(dimethylamino) bond.
~ 1050-1000	C-Br Stretch	Aryl-Br	Medium-Strong	The position of this band is indicative of a

bromine atom
attached to an
aromatic ring.

Experimental Protocol for IR Data Acquisition (ATR)

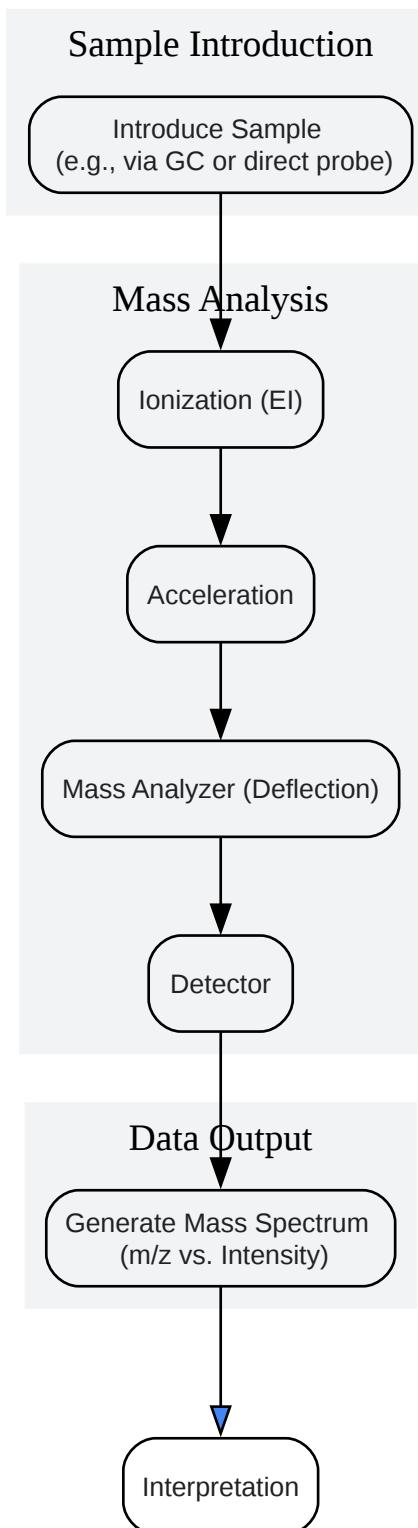
Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid samples.

- Instrument Preparation:
 - Ensure the ATR crystal (typically diamond) is clean. Use a swab with isopropanol to wipe the crystal surface and allow it to dry completely.
 - Record a background spectrum. This captures the IR absorption of the ambient atmosphere (e.g., CO₂, H₂O) and the instrument itself, allowing it to be subtracted from the sample spectrum.
- Sample Application:
 - Place a small amount (a few milligrams) of solid **5-bromo-N,N-dimethylpyridin-2-amine** directly onto the center of the ATR crystal.
- Data Acquisition:
 - Lower the pressure arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
 - Collect the spectrum over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to achieve a high signal-to-noise ratio. The instrument software will automatically subtract the background spectrum.
- Data Processing:
 - The resulting spectrum should be clearly labeled with the peak wavenumbers for major absorptions. No further processing is typically required.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the fragmentation pattern of a molecule, further confirming its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI):


m/z (Mass-to-Charge Ratio)	Predicted Fragment	Interpretation & Key Features
200 / 202	$[M]^+$	Molecular Ion Peak. The presence of two peaks of nearly equal intensity (approximately 1:1 ratio) is the definitive signature of a compound containing one bromine atom, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. ^[3]
185 / 187	$[M - \text{CH}_3]^+$	Loss of a methyl radical from the dimethylamino group. The bromine isotopic pattern remains.
121	$[M - \text{Br}]^+$	Loss of a bromine radical. This results in a single peak, as the isotopic signature is lost.
44	$[\text{C}_2\text{H}_6\text{N}]^+$	Fragment corresponding to the dimethylamino group, a common loss from such compounds.

Rationale for Fragmentation

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form a radical cation (the molecular ion, M^+). This high-energy species then undergoes fragmentation. The most likely fragmentation pathways involve the

cleavage of the weakest bonds, such as the C-Br bond or a C-H/C-N bond at the dimethylamino group.

Mass Spectrometry Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General workflow for mass spectrometry analysis from sample introduction to data interpretation.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and complementary suite of tools for the unambiguous structural confirmation of **5-bromo-N,N-dimethylpyridin-2-amine**. ^1H and ^{13}C NMR spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and provides insight into the molecule's stability and fragmentation patterns. The protocols and predicted data within this guide serve as a robust framework for researchers engaged in the synthesis and application of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-bromo-N,N-dimethylpyridin-2-amine | C7H9BrN2 | CID 3803041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 26163-07-5 5-Bromo-N,N-dimethylpyridin-2-amine AKSci J50375 [aksci.com]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-bromo-N,N-dimethylpyridin-2-amine spectroscopic data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1275586#5-bromo-n-n-dimethylpyridin-2-amine-spectroscopic-data-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com